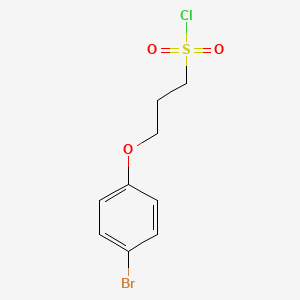
3-(4-Bromophenoxy)propane-1-sulfonyl chloride
Vue d'ensemble
Description
“3-(4-Bromophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H10BrClO3S and a molecular weight of 313.59 . It is widely utilized in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenoxy)propane-1-sulfonyl chloride” consists of a propane-1-sulfonyl chloride group attached to a 4-bromophenoxy group . Further structural details may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromophenoxy)propane-1-sulfonyl chloride” are not fully detailed in the searched resources. For related compounds like 1-Propanesulfonyl chloride, properties such as vapor density, refractive index, boiling point, and density have been reported .Applications De Recherche Scientifique
Organic Synthesis and Polymer Chemistry
Research has shown that hydroxyalkanesulfonyl chlorides, similar in structure to "3-(4-Bromophenoxy)propane-1-sulfonyl chloride," are valuable intermediates in organic synthesis. For instance, hydroxyalkanesulfonyl chlorides have been prepared through chlorination processes and utilized in cyclizations and reactions with amines, showcasing their versatility as building blocks for various organic compounds (King & Rathore, 1987). Additionally, sulfonyl chlorides play a crucial role in the synthesis of polyzwitterions, which exhibit thermoresponsive behavior in water, underscoring their potential in creating smart materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Biodegradation and Environmental Remediation
Sulfonyl chlorides are used as intermediates in synthesizing compounds with potential antimicrobial properties. Studies have highlighted the synthesis of N-sulfonates demonstrating antimicrobial and antifungal activities, indicating their importance in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Furthermore, laccase-mediated bioremediation of Bisphenol A, a compound structurally related to sulfonyl chlorides, has been explored, suggesting potential environmental applications for these compounds in pollutant degradation (Chhaya & Gupte, 2013).
Material Science
In material science, sulfonyl chloride derivatives have been used to synthesize sulfonated polymers for fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use as proton exchange membranes in fuel cells (Bae, Miyatake, & Watanabe, 2009). The research demonstrates the potential of sulfonyl chlorides in the development of energy-related materials.
Propriétés
IUPAC Name |
3-(4-bromophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRNPMSYJYQVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
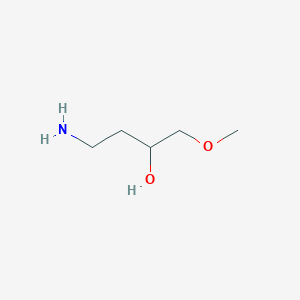
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
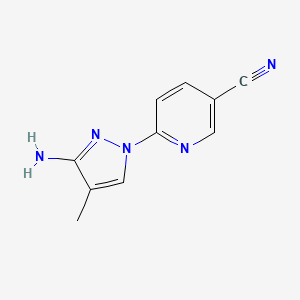
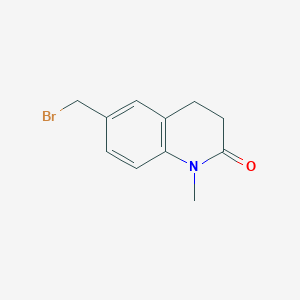
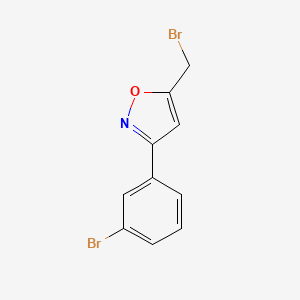
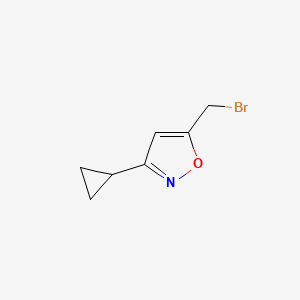
![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
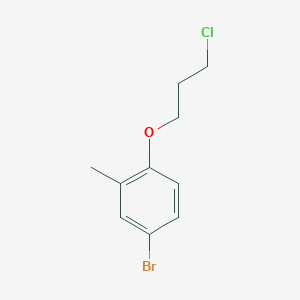
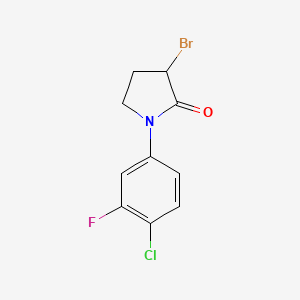
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
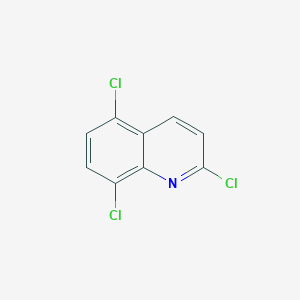
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)